molecular formula C17H20N2O2S B12888727 N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide CAS No. 138299-97-5

N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide

Cat. No.: B12888727
CAS No.: 138299-97-5
M. Wt: 316.4 g/mol
InChI Key: IVXHQLDRYHUFIR-UHFFFAOYSA-N
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Description

N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide is a synthetic heterocyclic compound featuring a fused thienoquinoline scaffold substituted with an N-acetyl butanamide group. This structure combines pharmacophoric elements associated with bioactivity, including the tetrahydrothienoquinoline core (known for interactions with cholinergic and kinase pathways) and the acetylated side chain, which may influence pharmacokinetic properties like solubility and metabolic stability.

Properties

CAS No.

138299-97-5

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide

InChI

InChI=1S/C17H20N2O2S/c1-3-6-15(21)19(11(2)20)16-12-7-4-5-8-14(12)18-17-13(16)9-10-22-17/h9-10H,3-8H2,1-2H3

InChI Key

IVXHQLDRYHUFIR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=C2C=CSC2=NC3=C1CCCC3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The tetrahydrothienoquinoline scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydrothienoquinoline Derivatives
Compound Name Structure Molecular Weight Key Substituents Biological Activity References
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide Tetrahydrothienoquinoline + N-acetyl butanamide ~348.4 g/mol Acetyl-butylamide Hypothesized anticancer/neuroprotective activity (based on core similarity)
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 7) Tetrahydrothienoquinoline + 3-chlorophenyl carboxamide ~386.9 g/mol Chlorophenyl-carboxamide Anticancer: Inhibits breast cancer cell proliferation (GI₅₀ < 10 µM), induces G2/M arrest
5-(3-amino-4-(trifluoromethyl)-tetrahydrothienoquinolin-2-yl)-N-cyclohexyl-N-methyl-1,3,4-oxadiazol-2-amine (12b) Tetrahydrothienoquinoline + trifluoromethyl-oxadiazole 452.2 g/mol Trifluoromethyl-oxadiazole Anticancer: High binding affinity to kinase targets (ESI-MS confirmed)
Coluracetam (MKC-231) Tetrahydrofuroquinoline + pyrrolidineacetamide 341.4 g/mol Pyrrolidineacetamide Neuroprotective: Enhances choline uptake, improves cognitive deficits in Alzheimer’s models
7-Acetyl-1-amino-N-aryl-5,8-dimethyl-8-hydroxy-6-(nitrophenyl)-tetrahydrothieno[2,3-c]isoquinoline Tetrahydrothienoisoquinoline + nitrophenyl-acetyl ~500 g/mol (estimated) Nitrophenyl-acetyl Antioxidant and anticancer: Moderate activity in preliminary assays

Pharmacokinetic and Physicochemical Properties

  • Solubility : Coluracetam’s pyrrolidineacetamide group improves aqueous solubility (10 mM in DMSO), critical for oral bioavailability .
  • Metabolic Stability: N-acetylated derivatives (e.g., target compound) may resist first-pass metabolism compared to primary amines like 5,6,7,8-tetrahydrothienoquinolin-4-amine ().

Biological Activity

N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide is a compound belonging to the thieno[2,3-b]quinoline family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry and drug development. The specific focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : N-butanoyl-N-{5H,6H,7H,8H-thieno[2,3-b]quinolin-4-yl}acetamide
  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : Approximately 320.42 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphoinositide-specific phospholipase C-gamma (PLC-γ), which plays a crucial role in various cellular processes including proliferation and differentiation. This inhibition can lead to reduced cancer cell survival and proliferation .
  • Induction of Apoptosis : Studies indicate that related thieno[2,3-b]quinoline derivatives induce apoptosis in various cancer cell lines. This is particularly relevant in the context of aggressive cancers such as triple-negative breast cancer .
  • Alteration of Glycosphingolipid Expression : The compound may influence glycosphingolipid profiles associated with tumor progression, thereby affecting cancer stem cell populations .

Biological Activity Data

Biological ActivityEffectReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits PLC-γ activity
Cancer Stem Cell ReductionReduces percentage of cancer stem cells

Case Studies

  • Triple-Negative Breast Cancer : A study demonstrated that N-acetyl derivatives similar to this compound significantly reduced the viability of MDA-MB-231 and MCF-7 breast cancer cells. The mechanism involved apoptosis induction and inhibition of survival pathways linked to PLC-γ .
  • Neuroprotection : Another investigation highlighted the neuroprotective effects of thienoquinoline derivatives in PC12 cells. These compounds promoted differentiation and survival under stress conditions, suggesting potential applications in neurodegenerative diseases .

Research Findings

Recent research has indicated that compounds within the thieno[2,3-b]quinoline class exhibit a broad spectrum of biological activities beyond anticancer effects:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Certain thienoquinolines have demonstrated the ability to modulate inflammatory responses.

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